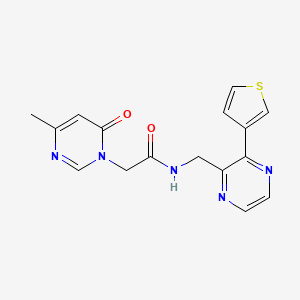

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

This compound features a pyrimidin-6-one core substituted at the 4-position with a methyl group and at the 1-position via an acetamide linker to a (3-(thiophen-3-yl)pyrazin-2-yl)methyl moiety. The pyrimidinone scaffold is known for its hydrogen-bonding capacity, while the thiophene-pyrazine substituent introduces aromatic heterocyclic diversity. While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows alkylation or coupling methodologies analogous to related pyrimidinone-acetamide derivatives .

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-11-6-15(23)21(10-20-11)8-14(22)19-7-13-16(18-4-3-17-13)12-2-5-24-9-12/h2-6,9-10H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCIBPUDIZQWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via the condensation of a 1,2-diketone with a diamine.

Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Final Coupling: The final step involves coupling the pyrimidine and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions

Nucleophilic Substitution

The pyrimidinone ring undergoes nucleophilic substitution at the C2 position due to electron-withdrawing effects of the carbonyl group. For example:

-

Amination : Reaction with ammonia or primary amines yields 2-amino-4-methylpyrimidin-6(1H)-one derivatives .

-

Thioether Formation : Substitution with thiols produces thioether-linked analogs, as observed in structurally related compounds .

Oxidation and Reduction

-

Pyrimidinone Ring Stability : The 6-oxo group resists oxidation under mild conditions but can be reduced to a dihydropyrimidine using NaBH₄ or LiAlH₄ .

-

Thiophene Oxidation : The thiophene moiety undergoes oxidation with m-CPBA to form sulfoxide derivatives, though this reaction may require controlled conditions to avoid over-oxidation .

Table 2: Redox Reactivity

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Reduction of 6-oxo group | NaBH₄, MeOH | Dihydropyrimidine formation | |

| Thiophene oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide derivative |

Cross-Coupling Reactions

The pyrazine-thiophene unit participates in cross-coupling reactions:

-

Suzuki Coupling : The brominated pyrazine intermediate reacts with thiophen-3-ylboronic acid to form the final heterocyclic structure.

-

Buchwald-Hartwig Amination : Introduces amino groups at the pyrazine C5 position under Pd catalysis .

Table 3: Cross-Coupling Examples

Hydrolysis and Degradation

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide may exhibit antimicrobial properties. For instance, pyrimidine derivatives have been shown to inhibit bacterial growth effectively. Further studies are required to quantify these activities and elucidate the mechanisms involved.

Antitumor Activity

In vitro studies have assessed the anticancer potential of related compounds. For example, certain pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer A549 cells. The presence of specific substituents, such as halogens on the phenyl ring, has been linked to enhanced anticancer activity. This suggests that this compound could also possess similar anticancer properties.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties, a common characteristic among pyrimidine derivatives. The structural features of this compound could enhance its interaction with inflammatory pathways. However, specific studies are still needed to confirm these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Potential Activities |

|---|---|---|

| This compound | Pyrimidine and thiophene moieties | Antimicrobial, antitumor, anti-inflammatory |

| 2-(4-methylpyrimidin-5-yl)acetamide | Lacks thiophene group | Different pharmacological profile |

| N-(3-cyanophenyl)-2-(4-methylpyrimidin-5-yl)acetamide | Different cyanophenyl position | Variation in electronic properties affecting reactivity |

This table emphasizes how variations in chemical structure can lead to differences in biological activity and highlights the need for further research into this compound.

Anticancer Activity Assessment

A recent study evaluated the anticancer properties of pyrimidine derivatives, finding that specific substitutions at the phenyl ring significantly affected cytotoxicity against A549 cells. Compounds with halogen substitutions demonstrated enhanced activity compared to non-substituted analogs. This finding suggests that this compound could similarly benefit from its structural characteristics in targeting cancer cells.

Molecular Docking Studies

Molecular docking studies have been performed to predict how well this compound interacts with biological targets such as enzymes or receptors involved in disease pathways. These studies indicate that modifications in the structure can lead to improved binding affinities and greater therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidine and pyrazine rings might engage in hydrogen bonding or π-π stacking interactions with target proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

Target Compound vs. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()

- Core Similarities : Both share the 4-methyl-6-oxopyrimidin-1(6H)-yl group, a key hydrogen-bonding motif.

- Substituent Differences :

- Physicochemical Properties: The benzyl analog () has a melting point of 196°C and a 66% synthetic yield.

Target Compound vs. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

Spectral and Analytical Data

A comparative analysis of key spectral features is summarized below:

- NMR Insights :

- The benzyl analog () shows a distinct SCH2 signal at δ 4.11, absent in the target compound. The thiophene-pyrazine system may upfield-shift aromatic protons due to electron-withdrawing effects .

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidinone ring, an acetamide functional group, and a thiophene-substituted pyrazine moiety. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to This compound . For instance, derivatives containing pyrimidinone structures have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Mechanism of Action : The compound induces apoptosis in tumor cells by activating caspase pathways, which are critical for programmed cell death. This was demonstrated in assays using A549 (lung cancer) and C6 (glioma) cell lines, where treated cells exhibited increased markers of apoptosis such as caspase-3 activation and DNA fragmentation .

- Case Study : A recent study reported that similar compounds with modifications in the pyrimidine ring displayed IC50 values ranging from 10 to 30 µM against A549 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Research has indicated that derivatives of this class can inhibit the growth of various bacteria and fungi:

- Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis and cell wall integrity, leading to cell death.

- Case Study : In vitro studies demonstrated that certain derivatives were effective against multi-drug resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.24 µg/mL .

Synthesis

The synthesis of This compound typically involves several key steps:

- Formation of the Pyrimidinone Ring : This can be achieved through condensation reactions involving β-keto esters and guanidine derivatives under acidic conditions.

- Introduction of Thiophene and Pyrazine Moieties : These groups are introduced via nucleophilic substitution reactions, ensuring the correct orientation and functionalization necessary for biological activity.

- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide structure .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 10 - 30 | Induction of apoptosis |

| Antimicrobial | Mycobacterium tuberculosis | 0.24 - 0.98 | Inhibition of DNA synthesis |

Q & A

Q. What synthetic routes enable selective functionalization of the pyrimidinone core?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrimidinone NH during alkylation .

- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) for regioselective thiophene coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.